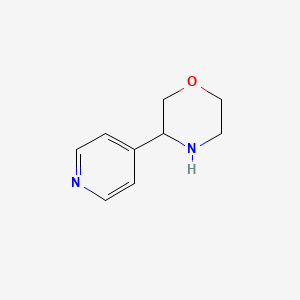

3-(Pyridin-4-yl)morpholine

Descripción general

Descripción

“3-(Pyridin-4-yl)morpholine” is a compound that consists of a morpholine ring and a pyridine ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen atom, and the pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For example, new heterocyclic 1,2,3-triazenes were synthesized by diazotation of 3-aminopyridine followed by coupling with morpholine . Another study reported the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine .Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring and a pyridine ring . The morpholine ring adopts a chair conformation . The double- and single-bond distances in the triazene chain are comparable for the two compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 164.20 g/mol, a topological polar surface area of 25.4 Ų, and a complexity of 135 .Aplicaciones Científicas De Investigación

Radioligand Development for Vasopressin Receptors

TASP0434299, a novel pyridopyrimidin-4-one derivative, has been characterized as a radioligand candidate for the vasopressin V1B receptor. This compound exhibited high binding affinities for human and rat V1B receptors and potent antagonistic activity at the human V1B receptor. Radiolabeled TASP0434299 is the first radioligand capable of quantifying the V1B receptor selectively in both in vitro and in vivo studies, providing a potential clinical biomarker for determining V1B receptor occupancy during drug development or for monitoring receptor levels in diseased conditions (Koga et al., 2016).

Synthesis and Evaluation of Anticonvulsant Properties

Several studies have synthesized and evaluated the anticonvulsant properties of compounds containing morpholine. For instance, new N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs were synthesized and evaluated as potential anticonvulsant agents. The most promising compound displayed a more beneficial protection index than antiepileptic drugs such as ethosuximide, lacosamide, and valproic acid (Rybka et al., 2017). Additionally, hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, joining the chemical fragments of well-known antiepileptic drugs, displayed broad spectra of activity across preclinical seizure models (Kamiński et al., 2015).

Induction of Cytochromes in Rat Liver

Pyridine derivatives, as precursors for the synthesis of chemicals of industrial importance, were studied for their capacity to induce cytochrome P450 enzymes in rat liver. The study found that particular isomers of picoline N-oxide rapidly upregulated CYP2B or CYP2E1, contributing to the hepatotoxicity of pyridines by enhancing the capacity for microsomal lipid peroxidation (Murray et al., 1997).

Pharmacokinetics of Beta 3-Adrenergic Receptor Agonists

The pharmacokinetics and oral bioavailability of various compounds, including a morpholine derivative, were investigated to understand their potential as beta3-adrenergic receptor agonists. The study highlighted the importance of considering the reduction in hydrogen bonding sites in the molecule for improving oral bioavailability (Stearns et al., 2002).

Direcciones Futuras

The future directions for research on “3-(Pyridin-4-yl)morpholine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in drug discovery and development could be explored .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to have target selectivity towards various proteins . For instance, some pyrrolidine derivatives have shown target selectivity towards BACE1, a key enzyme in the pathogenesis of Alzheimer’s disease .

Mode of Action

It can be inferred from related compounds that the pyrrolidine ring, a common feature in these compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the interaction of 3-(Pyridin-4-yl)morpholine with its targets.

Biochemical Pathways

Related compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the morpholine ring might influence these properties, as morpholine derivatives have been reported to undergo ring contraction when reacting with certain reagents .

Result of Action

Compounds with similar structures have shown various types of biological activity, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .

Propiedades

IUPAC Name |

3-pyridin-4-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKIACFCCSSPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617954 | |

| Record name | 3-(Pyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143798-67-8 | |

| Record name | 3-(Pyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Difluoromethyl)sulfonyl]aniline](/img/structure/B1612771.png)

![Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B1612773.png)

![3-Chloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612777.png)